1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride
Overview
Description
1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride is an organic compound with the molecular formula C12H13BrClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride typically involves the bromination of naphthalene followed by amination and subsequent hydrochloride salt formation. One common synthetic route includes:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 6-bromonaphthalene.
Amination: The 6-bromonaphthalene undergoes a nucleophilic substitution reaction with ethylamine to form 1-(6-Bromonaphthalen-2-yl)ethylamine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Naphthalene derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Bromonaphthalen-2-yl)propan-1-one
- 1-(6-Bromonaphthalen-2-yl)methanol
- 1-(6-Bromonaphthalen-2-yl)acetic acid
Uniqueness
1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride is unique due to its specific structural features, such as the presence of the ethylamine group and the bromine atom at the 6th position of the naphthalene ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN.ClH/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9;/h2-8H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXMEJQRUGVASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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